8-Chlorochroman
CAS No.: 3722-69-8
Cat. No.: VC3274388
Molecular Formula: C9H9ClO
Molecular Weight: 168.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3722-69-8 |
---|---|
Molecular Formula | C9H9ClO |
Molecular Weight | 168.62 g/mol |
IUPAC Name | 8-chloro-3,4-dihydro-2H-chromene |
Standard InChI | InChI=1S/C9H9ClO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6H2 |
Standard InChI Key | CYSQTUPJQFEKES-UHFFFAOYSA-N |
SMILES | C1CC2=C(C(=CC=C2)Cl)OC1 |
Canonical SMILES | C1CC2=C(C(=CC=C2)Cl)OC1 |
Introduction
Chemical Structure and Identification
8-Chlorochroman, also known by its systematic name 8-chloro-3,4-dihydro-2H-chromene, features a benzene ring fused to a partially saturated pyran ring with a chlorine substituent at position 8. The molecular structure of this compound represents an important scaffold in organic and medicinal chemistry, with potential applications in pharmaceutical research and development. The compound has a molecular formula of C9H9ClO with a molecular weight of 168.62 g/mol, and is assigned the CAS registry number 3722-69-8 . The structure contains a heterocyclic oxygen within the pyran ring, which influences its chemical behavior and reactivity profile.
Chemical Identifiers and Properties
The identification of 8-Chlorochroman is facilitated through various chemical identifiers that uniquely characterize the compound. According to PubChem data, the compound is registered with specific parameters that enable unambiguous identification in chemical databases and literature. The following table summarizes the key identifiers and properties of 8-Chlorochroman:
Property | Value |
---|---|
Common Name | 8-Chlorochroman |
CAS Registry Number | 3722-69-8 |
PubChem CID | 53421362 |
Molecular Formula | C9H9ClO |
Molecular Weight | 168.62 g/mol |
IUPAC Name | 8-chloro-3,4-dihydro-2H-chromene |
InChI | InChI=1S/C9H9ClO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6H2 |
InChIKey | CYSQTUPJQFEKES-UHFFFAOYSA-N |
The systematic presence of these identifiers ensures accurate referencing and tracking of 8-Chlorochroman across scientific publications and chemical databases .
Structural Features and Chemical Properties
Core Structure Analysis
The structural backbone of 8-Chlorochroman consists of a benzopyran system with specific modifications. The benzene ring is fused to a dihydropyran ring, creating the chroman (3,4-dihydro-2H-1-benzopyran) skeleton. The chlorine atom at position 8 significantly influences the electron distribution within the aromatic ring, affecting the compound's reactivity and potential interactions with biological targets . The chroman ring system provides conformational rigidity while maintaining a degree of flexibility in the partially saturated pyran portion.
Electronic and Steric Properties
Derivative Compounds and Structure-Activity Relationships
While direct research on 8-Chlorochroman itself appears limited in the available literature, several derivatives have been extensively studied, providing indirect insights into the parent compound's potential properties and applications.
Carboxylic Acid Derivatives
Manufacturer | Product Description | Quantity | Price (USD) |
---|---|---|---|
Chemenu | 8-Chlorochroman-3-carboxylic acid 97% | 1g | $790.00 |
Crysdot | 8-Chlorochroman-3-carboxylic acid 97% | 1g | $837.00 |
Alichem | 8-Chlorochroman-3-carboxylic acid | 1g | $853.45 |
This pricing information, while specific to a derivative compound, suggests that the chroman scaffold with chlorine substitution represents a specialized class of chemicals with significant value in research applications .
Research Applications and Future Directions
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